![molecular formula C8H6N2OS B3058692 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde CAS No. 91163-89-2](/img/structure/B3058692.png)
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
Overview
Description
“4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular formula of “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” is C8H6N2OS . It contains an imidazole ring attached to a thiophene ring via a carbon-carbon bond, with a formyl group (-CHO) attached to the thiophene ring .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactivity. They can participate in various chemical reactions and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific chemical reactions involving “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” are not detailed in the available literature.Physical And Chemical Properties Analysis
The compound “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” has a molecular weight of 178.21 . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 1.25 mg/ml .Scientific Research Applications
Antioxidant Activity
Imidazole derivatives have been synthesized and evaluated for antioxidant activity. For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated for antioxidant activity .
Agrochemical Applications
Imidazole derivatives are also used in agrochemicals . They can be used in the development of pesticides and other agrochemical products.
Solar Cell Applications
Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications . They can be used to improve the efficiency of solar cells.
Functional Materials
Imidazole derivatives are being used in the development of functional materials . These materials have a wide range of applications, including electronics and energy storage.
Catalysis
Imidazole derivatives are being used in catalysis . They can act as catalysts in a variety of chemical reactions, improving the efficiency and selectivity of these reactions.
Safety and Hazards
Future Directions
Imidazole-containing compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The future research directions could involve exploring the potential biological activities of “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” and its derivatives, as well as developing efficient synthetic routes for this compound.
properties
IUPAC Name |
4-imidazol-1-ylthiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-4-8-3-7(5-12-8)10-2-1-9-6-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETHONVYJZOPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CSC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536669 | |
Record name | 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde | |
CAS RN |
91163-89-2 | |
Record name | 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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